molecular formula C21H14FN3O B2647002 (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-36-6

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B2647002
CAS No.: 900135-36-6
M. Wt: 343.361
InChI Key: LKTTUIAWCPUCMZ-YDZHTSKRSA-N
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Description

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves a multi-step process:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Introduction of the Fluorobenzylideneamino Group: The key step involves the Schiff base formation between 4-fluorobenzaldehyde and an appropriate amine derivative of the quinoxaline. This reaction is usually carried out in the presence of a mild acid catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more effective catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods, such as recrystallization or chromatography, to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions, using reagents such as sodium borohydride or lithium aluminum hydride, can convert the Schiff base to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives of quinoxaline.

    Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of the fluorobenzylideneamino group may enhance these properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The fluorobenzylideneamino group can enhance binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    2-Phenylquinoxaline: Similar structure but lacks the fluorobenzylideneamino group.

    4-Fluoroquinoxaline: Contains a fluorine atom but lacks the benzylideneamino group.

Uniqueness

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of both the quinoxaline core and the fluorobenzylideneamino group. This combination can result in enhanced biological activity and specificity, making it a valuable compound for research and development.

Biological Activity

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The compound was synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The yield was reported at 82%, with a melting point of 246–248 °C . Characterization techniques such as IR, NMR, and X-ray crystallography were employed to confirm the structure of the synthesized compound.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of quinoxaline derivatives, including this compound. The following table summarizes key findings related to its biological activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHep G2Not specifiedInduction of apoptosis, inhibition of VEGFR-2
Quinoxaline Derivative 1HCT1167.8Apoptosis induction, inhibition of tubulin polymerization
Quinoxaline Derivative 2MCF-7Not specifiedTyrosine kinase inhibition

Case Studies

  • In Vitro Studies : A study demonstrated that quinoxaline derivatives exhibit varying degrees of cytotoxicity against human liver cancer cells (Hep G2). The mechanism involved apoptosis induction and inhibition of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
  • Comparative Analysis : Another research highlighted that certain derivatives showed IC50 values comparable to established anticancer drugs like 5-fluorouracil. For instance, compounds with similar scaffolds exhibited IC50 values ranging from 1.9 to 11.98 µM against HCT116 and A549 cell lines, respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies indicate that quinoxaline derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways and caspase activation .
  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including tyrosine kinases and MET kinase, contributing to its anticancer efficacy .

Properties

CAS No.

900135-36-6

Molecular Formula

C21H14FN3O

Molecular Weight

343.361

IUPAC Name

3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26)

InChI Key

LKTTUIAWCPUCMZ-YDZHTSKRSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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